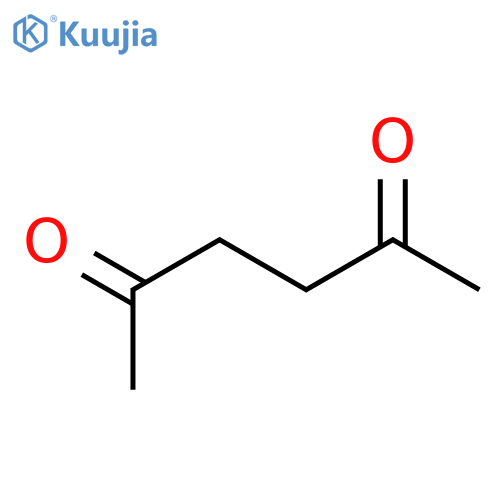Cas no 110-13-4 (hexane-2,5-dione)
ヘキサン-2,5-ジオンは、化学式C6H10O2で表されるジケトン化合物です。この化合物は、有機合成において重要な中間体として利用され、特にピロールやフラン誘導体の合成に有用です。高い反応性と選択性を有し、医薬品や農薬、香料などの製造プロセスにおいて効率的な原料として機能します。また、極性溶媒に良好な溶解性を示し、実験室から工業スケールまで幅広い用途に対応可能です。安定性が高く、取り扱いが比較的容易な点も特長です。

hexane-2,5-dione structure
商品名:hexane-2,5-dione
hexane-2,5-dione 化学的及び物理的性質
名前と識別子
-
- Acetonylacetone
- 2,5-Hexanedione
- Hexan-2,5-Dion
- 2,5-Hexadione
- Hexane-2,5-dione
- HEXANEDIONE, 2,5-(AS)
- 1,2-Diacetylethane
- 1,2-Diacetylethane
- 2,5-Diketohexane
- α,β-Diacetylethane
- 2,5-Dioxohexane
- Diacetonyl
- NSC 7621
- a,b-Diacetylethane
- acan
- 2,5-dione
- hexane-2,5-
- Hexanedione
- 2,5-HEXANDIONE
- Acetonyl acetone
- Acetone, acetonyl-
- alpha,beta-Diacetylethane
- acetonylaceton
- .alpha.,.beta.-Diacetylethane
- CH3COCH2CH2COCH3
- MLS001065580
- OJVAMHKKJGICOG-UHFFFAOYSA-N
- Acetonylacetone (2,5-Hexandione)
- C0Z8884J3P
- Acetonylacetone, 97%
- SMR000568468
- acetone
- acetone, acetonyl
- acet
- hexane-2,5-dione
-
- MDL: MFCD00008792
- インチ: 1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3
- InChIKey: OJVAMHKKJGICOG-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])[H])C([H])([H])C([H])([H])C(C([H])([H])[H])=O
- BRN: 0506525
計算された属性
- せいみつぶんしりょう: 114.06808g/mol
- ひょうめんでんか: 0
- XLogP3: -0.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 3
- どういたいしつりょう: 114.06808g/mol
- 単一同位体質量: 114.06808g/mol
- 水素結合トポロジー分子極性表面積: 34.1Ų
- 重原子数: 8
- 複雑さ: 91.1
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 6
- ひょうめんでんか: 0
じっけんとくせい
- Vapor Density: 3.94 (NTP, 1992) (Relative to Air)
- Atmospheric OH Rate Constant: 7.13e-12 cm3/molecule*sec
- Autoignition Temperature: 920 °F (NTP, 1992)
- 色と性状: 無色で燃えやすい液体で、軽いにおいがして、空気の中で次第に黄色になります。
- 密度みつど: 0.973 g/mL at 25 °C(lit.)
- ゆうかいてん: −6-−5 °C (lit.)
- ふってん: 191 °C(lit.)
- フラッシュポイント: 華氏温度:174.2°f< br / >摂氏度:79°C< br / >
- 屈折率: n20/D 1.425(lit.)
- PH値: 6.1 (10g/l, H2O, 20℃)
- ようかいど: alcohol: miscible
- すいようせい: miscible
- あんていせい: Stable. Incompatible with strong bases, strong reducing agents, strong oxidizing agents. Flammable.
- PSA: 34.14000
- LogP: 0.94460
- マーカー: 71
- じょうきあつ: 0.43 mmHg ( 20 °C)
- かんど: 光に敏感
- ようかいせい: 水、エタノール、エーテルと混和することができるが、炭化水素系溶媒と混和することはできない。
hexane-2,5-dione セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H315,H319,H373
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/38-48/20/21/22
- セキュリティの説明: S23-S26-S36/37-S37/39
- 福カードFコード:8
- RTECS番号:MO3150000
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:高温、火花、炎から遠ざかる。日陰で乾燥した場所に保管する。使用しない場合は、容器を閉じ、可燃性領域から離れてください。
- TSCA:Yes
- 爆発限界値(explosive limit):1.5%(V)
- 包装カテゴリ:I; II; III
- 包装等級:I; II; III
- どくせい:LD50 orally in rats: 2.7 g/kg (Smyth, Carpenter)
- セキュリティ用語:S26;S37/39
hexane-2,5-dione 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関コード:
2914190090概要:
2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
hexane-2,5-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-D1203-1kg |
2,5-Hexanedione |
110-13-4 | 99.90% | 1kg |
$168.0 | 2022-04-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003986-100ml |
hexane-2,5-dione |
110-13-4 | 98% | 100ml |
¥95 | 2024-05-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H14410-100g |
Hexane-2,5-dione |
110-13-4 | 98% | 100g |
¥74.0 | 2023-09-07 | |
| Enamine | EN300-19144-5.0g |
hexane-2,5-dione |
110-13-4 | 95% | 5.0g |
$29.0 | 2023-07-09 | |
| Life Chemicals | F0001-0216-10g |
hexane-2,5-dione |
110-13-4 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
| Apollo Scientific | OR8860-100g |
Hexane-2,5-dione |
110-13-4 | 98% | 100g |
£65.00 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H14410-1kg |
Hexane-2,5-dione |
110-13-4 | 1kg |
¥976.0 | 2021-09-09 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H14410-500g |
Hexane-2,5-dione |
110-13-4 | 500g |
¥516.0 | 2021-09-09 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0101-100ML |
Acetonylacetone |
110-13-4 | >97.0%(GC) | 100ml |
¥100.00 | 2024-04-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H106698-25ml |
hexane-2,5-dione |
110-13-4 | 97% | 25ml |
¥51.90 | 2023-09-02 |
hexane-2,5-dione サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:110-13-4)Acetonylacetone;≥ 95.0%
注文番号:LE14238
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:10
価格 ($):discuss personally
hexane-2,5-dione 関連文献
-
Hu Li,Haixin Guo,Zhen Fang,Taku Michael Aida,Richard Lee Smith Green Chem. 2020 22 582
-
Hu Li,Haixin Guo,Zhen Fang,Taku Michael Aida,Richard Lee Smith Green Chem. 2020 22 582
-
Guoshu Xie,Alexander Lazarev,Béla T?r?k Green Chem. 2023 25 1582
-
Jianrong Dong,Hongye Yan,Xinhai Lv,Zhenbang Wang,Zixuan Rao,Bailin Zhu,Jun Wu,Yu Zhou,Hongxiang Chen J. Mater. Chem. C 2023 11 1369
-
Hai Truong Nguyen,Duy-Khiem Nguyen Chau,Phuong Hoang Tran New J. Chem. 2017 41 12481
110-13-4 (hexane-2,5-dione) 関連製品
- 593-08-8(2-Tridecanone)
- 111-13-7(2-Octanone)
- 120-92-3(Cyclopentanone)
- 502-49-8(Cyclooctanone)
- 502-72-7(Cyclopentadecanone)
- 112-12-9(2-Undecanone)
- 502-56-7(5-Nonanone)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:110-13-4)2,5-己二酮

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:110-13-4)2,5-Hexanedione

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ



